An In-depth Technical Guide to 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine framework represents a "privileged" heterocyclic scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic targets. This technical guide focuses on a key analog, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine , a molecule of increasing interest as a foundational structure for the development of targeted therapeutics, most notably as inhibitors of oncogenic KRAS mutants. We will delve into its chemical architecture, physicochemical properties, a plausible synthetic pathway, and its critical role in the design of next-generation pharmaceuticals. This document serves as a comprehensive resource, synthesizing field-proven insights with detailed experimental considerations to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of the Tetrahydropyridopyrimidine Core
The fusion of pyrimidine and pyridine rings to form the tetrahydropyridopyrimidine (THPP) system creates a three-dimensional structure with a rich potential for biological interactions. As a class of compounds, THPPs are diaza-analogs of tetrahydroisoquinolines (THIQs), a well-established pharmacophore. The strategic placement of nitrogen atoms within the THPP core can significantly enhance key physicochemical properties desirable in drug candidates, such as improved solubility, polarity, and metabolic stability.[1]
The versatility of the THPP scaffold is evidenced by its application in developing inhibitors for a wide range of biological targets, including:
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Valosin-containing protein (VCP/p97) for acute myeloid leukemia (AML)[4]
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Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)[5]
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Human topoisomerase II[6]
Most recently, the pyrido[3,4-d] isomer has emerged as a critical core structure for developing inhibitors against mutated forms of the KRAS protein, a key driver in many aggressive cancers such as non-small cell lung cancer.[7][8] This guide will focus on the 2-cyclopropyl substituted variant, a key building block in this promising therapeutic area.
Molecular Structure and Physicochemical Properties
The fundamental structure of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine combines the rigid, fused heterocyclic core with a cyclopropyl group at the 2-position of the pyrimidine ring.
Chemical Structure Diagram
Caption: Chemical structure of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
The Role of the Cyclopropyl Moiety
The inclusion of a cyclopropyl group is a common and strategic choice in medicinal chemistry. These strained ring systems offer several advantages:
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Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase the half-life of a drug candidate and reduce potential drug-drug interactions.
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Structural Rigidity: The cyclopropyl group imparts conformational constraint, which can lock the molecule into a bioactive conformation, improving potency and selectivity for its target.
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Improved Physicochemical Properties: It can enhance properties like lipophilicity and cell permeability.
However, it is also important to note that in certain contexts, particularly when attached to an amine, the cyclopropyl group can be susceptible to CYP-mediated bioactivation, potentially forming reactive metabolites.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, a compilation of data from chemical suppliers and predictive models provides a useful profile for research and development.
| Property | Value | Source |
| CAS Number | 1159882-43-5 | Guidechem |
| Molecular Formula | C₁₀H₁₃N₃ | Guidechem |
| Molecular Weight | 175.23 g/mol | Guidechem |
| Appearance | Light Yellow Solid | MilliporeSigma |
| LogP (Predicted) | -0.50 | Guidechem |
| Boiling Point (Predicted) | 321.8 ± 32.0 °C at 760 mmHg | Guidechem |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | Guidechem |
| Flash Point (Predicted) | 148.4 ± 25.1 °C | Guidechem |
| Refractive Index (Predicted) | 1.597 | Guidechem |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed high-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Synthesis of tert-butyl 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
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Reaction Setup: To a solution of commercially available tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent (e.g., ethanol or isopropanol), add cyclopropanecarboximidamide hydrochloride.
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Base Addition: Add a non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, portion-wise at room temperature.
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Cyclocondensation: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Work-up and Isolation: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Causality Note: The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and directs the cyclocondensation to form the desired [3,4-d] isomeric system.
Step 2: Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Final Product)
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Deprotection: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.
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Monitoring: Monitor the deprotection reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
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Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. For the free base, neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.
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Final Purification: Dry the organic extracts, concentrate, and if necessary, purify the final product by recrystallization or a final column chromatography to yield 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Analytical Characterization
A full characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques should be employed:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and the presence of the cyclopropyl group.
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Mass Spectrometry (MS): To verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.
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Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
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Melting Point Analysis: To assess the purity of the solid compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Application in Medicinal Chemistry: A Scaffold for KRAS Inhibitors
The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival. Mutations in the KRAS gene, particularly at the G12 codon, are among the most common drivers of human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets.
Recent breakthroughs have led to the development of covalent inhibitors that specifically target the cysteine residue in the KRAS-G12C mutation. However, other mutations like KRAS-G12D lack this reactive cysteine, necessitating the development of non-covalent, allosteric inhibitors.
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a highly effective core for developing potent and selective inhibitors for both G12C and G12D KRAS mutants.[7][8]
Mechanism of Action and Binding Mode
Inhibitors based on this scaffold target a novel, allosteric binding site known as the "switch-II pocket," which is present when KRAS is in its inactive, GDP-bound state.
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- 6. WO2023220541A1 - Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors - Google Patents [patents.google.com]
- 7. WO2023240189A1 - Tetrahydropyrido 3,4-d pyrimidine derivatives as kras inhibitors - Google Patents [patents.google.com]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
